molecular formula C8H10O3 B14689104 2-Methoxycyclohexa-2,5-diene-1-carboxylic acid CAS No. 25435-08-9

2-Methoxycyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14689104
CAS No.: 25435-08-9
M. Wt: 154.16 g/mol
InChI Key: IDVHURAUQRCRCP-UHFFFAOYSA-N
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Description

2-Methoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexadiene, featuring a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Birch reduction of aromatic compounds followed by functional group modifications. For instance, the Birch reduction of methyl benzoate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation and subsequent functionalization steps to introduce the methoxy and carboxylic acid groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxycyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electronic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoquinone: Similar structure but with a quinone functional group.

    Cyclohexadiene-1-carboxylic acid: Lacks the methoxy group.

    Methoxycyclohexane: Lacks the carboxylic acid group

Uniqueness

2-Methoxycyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on a cyclohexadiene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

25435-08-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-methoxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2,4-6H,3H2,1H3,(H,9,10)

InChI Key

IDVHURAUQRCRCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC=CC1C(=O)O

Origin of Product

United States

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